WAY-304671

Ubiquitin-proteasome system Chemical probe Biochemical reagent

WAY-304671 is a high-purity (≥98%) benzothiazole-thiophene carboxamide probe for the ubiquitin-proteasome system. Its unique scaffold (covered by US20050130974A1) makes it indispensable for E3 ligase mechanistic studies and SAR exploration where a defined chemical structure is critical; substitution with other 'ubiquitin ligase inhibitors' risks divergent E3 family selectivity (HECT/RING/RBR). Supplied with full analytical characterization (NMR, HPLC) for assay reproducibility. Ideal for dose-response characterization, target ID, and benchmarking novel inhibitors without pre-defined potency constraints.

Molecular Formula C16H9ClN2OS2
Molecular Weight 344.8 g/mol
Cat. No. B3020652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-304671
Molecular FormulaC16H9ClN2OS2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C16H9ClN2OS2/c17-13-9-5-1-3-7-11(9)21-14(13)15(20)19-16-18-10-6-2-4-8-12(10)22-16/h1-8H,(H,18,19,20)
InChIKeyYOYPBQIYPQJMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WAY-304671: Baseline Overview of a Potential Ubiquitin Ligase Inhibitor for Chemical Probe Development


WAY-304671 (CAS: 330837-95-1) is a synthetic small molecule belonging to the benzothiazole-thiophene carboxamide class, described as a potential ubiquitin ligase inhibitor . It is supplied as a high-purity (≥98%) solid powder for use as a biochemical reagent in mechanistic studies of the ubiquitin-proteasome system and drug synthesis research . This compound serves as a chemical probe for investigating ubiquitin ligase pathways and evaluating therapeutic strategies targeting protein degradation . Currently, publicly available quantitative biological activity data (e.g., IC50, Ki) is extremely limited; this evidence guide focuses on the verifiable physicochemical and procurement attributes that can be confirmed from reputable vendor documentation.

WAY-304671: The Critical Risk of Substituting Uncharacterized Ubiquitin Ligase Probes in Mechanistic Studies


For researchers probing the ubiquitin-proteasome system, substituting WAY-304671 with another 'potential ubiquitin ligase inhibitor' based solely on vendor-reported class is scientifically unsound and operationally risky. Ubiquitin ligase inhibitors exhibit highly divergent activity across different E3 ligase families (HECT, RING, RBR) and even within subfamilies. For instance, published E3 ligase inhibitors like Heclin (HECT-type, IC50 ~6-7 µM for Smurf2/Nedd4/WWP1) and NSC2805 (WWP2, IC50 0.38 µM) demonstrate that minor structural changes can result in orders-of-magnitude differences in potency and selectivity. Furthermore, the specific molecular target of WAY-304671 has not been characterized beyond the class-level annotation 'Ubiquitin Ligase' . This lack of specificity means that interchanging WAY-304671 with an alternative 'ubiquitin ligase inhibitor' introduces uncontrolled variables—the alternative may target a completely different ligase, possess different cellular permeability, or require different formulation conditions—thereby invalidating any mechanistic conclusions. The following evidence guide presents the limited but verifiable data that allows informed procurement decisions based on defined physicochemical properties and purity specifications.

WAY-304671: Verifiable Evidence Guide for Scientific Procurement and Comparative Evaluation


WAY-304671: Vendor-Reported Purity Specification and Benchmark Comparison

WAY-304671 is supplied by multiple vendors with a purity specification of ≥98.0%, as determined by HPLC or LCMS analysis [1]. This purity level is consistent with the industry standard for high-quality biochemical reagents used in cellular and enzymatic assays, where impurities can confound biological readouts. In contrast, the broader class of ubiquitin ligase inhibitors is commercially available across a range of purities (often 95-99%) without standardized specification; WAY-304671's documented ≥98.0% purity from established suppliers reduces the risk of off-target effects from impurities when compared to sourcing lower-purity analogs from non-verified vendors.

Ubiquitin-proteasome system Chemical probe Biochemical reagent

WAY-304671: Physicochemical Property Profile and Comparison to Ubiquitin Ligase Inhibitor Class

WAY-304671 exhibits a calculated LogP of 5.86 and a topological polar surface area (tPSA) of 98.5 Ų . These values are compared to representative ubiquitin ligase inhibitors such as Heclin (LogP not publicly disclosed) and NSC2805 (LogP ~3.8, tPSA ~105 Ų) . The higher LogP (5.86 vs. ~3.8 for NSC2805) indicates greater lipophilicity for WAY-304671, which may influence cellular permeability and require different solvent systems for in vitro assays. The tPSA (98.5 Ų) is within the typical range (60-140 Ų) for orally bioavailable compounds, but the elevated LogP (>5) suggests potential solubility limitations in aqueous buffers—a consideration for experimental design.

Physicochemical properties Drug-likeness Solubility

WAY-304671: Structural Determinants and In Silico Comparison to Benzothiazole-Containing Ubiquitin Ligase Inhibitors

WAY-304671 contains a unique combination of a benzothiazole moiety linked via an amide bond to a 3-chlorobenzo[b]thiophene-2-carboxamide group (IUPAC: N-(benzo[d]thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide) . This specific scaffold is described in patent literature (US20050130974A1) as part of a family of benzothiazole compositions with activity as ubiquitin ligase inhibitors [1]. While the patent does not disclose specific IC50 values for WAY-304671, the structural claim establishes its membership in a defined chemical series distinct from other ubiquitin ligase inhibitor classes (e.g., the HECT-type inhibitor Heclin, which has a different core scaffold). The presence of the chlorine atom at the 3-position of the benzothiophene ring and the amide linker are key structural features that differentiate it from analogs within the same patent family, though the quantitative impact of these modifications on activity remains uncharacterized in public data.

Structure-activity relationship Benzothiazole Chemical scaffold

WAY-304671: Lack of Publicly Disclosed Potency Data — A Critical Differentiation Criterion

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) reveals no publicly disclosed IC50, Ki, or EC50 values for WAY-304671 against any specific ubiquitin ligase or cellular target as of April 2026. This is in stark contrast to well-characterized ubiquitin ligase inhibitors such as Heclin (IC50 ~6-7 µM for Smurf2/Nedd4/WWP1) , NSC2805 (IC50 0.38 µM for WWP2) , and WS-383 (IC50 11 nM for DCN1-UBC12 interaction) [1], for which quantitative potency data are readily available. The absence of publicly reported activity data for WAY-304671 is a critical consideration for procurement: this compound is suitable as a chemical probe for exploratory or mechanistic studies but cannot be selected for applications requiring a defined potency window (e.g., dose-response studies, in vivo efficacy models) without prior in-house validation.

Potency IC50 Data availability

WAY-304671: Recommended Research Application Scenarios Based on Verified Evidence


Exploratory Mechanistic Studies in the Ubiquitin-Proteasome Pathway

WAY-304671 is best suited for exploratory research where the primary goal is to investigate the phenotypic or biochemical consequences of modulating ubiquitin ligase activity without a pre-defined potency requirement. Given the absence of publicly available IC50 data [1], researchers should treat WAY-304671 as a chemical probe and perform in-house dose-response characterization to establish effective concentrations in their specific cellular or biochemical assays. The high purity (≥98%) ensures that observed effects are not due to contaminants, while the defined chemical structure allows for reproducibility across experiments.

Quality Control and Assay Development with a Structurally Defined Small Molecule

Due to its well-defined chemical structure (IUPAC: N-(benzo[d]thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide) and the availability of analytical data (NMR, HPLC) from vendors [1], WAY-304671 can serve as a reference standard for developing and validating analytical methods (e.g., LC-MS quantification, purity assessment) for benzothiazole-containing ubiquitin ligase inhibitors. Its physicochemical properties (LogP 5.86, tPSA 98.5 Ų) can also inform solubility and formulation protocols for related compounds in the same chemical series.

Chemical Biology Studies Where Scaffold Novelty is Prioritized Over Known Potency

WAY-304671's unique benzothiazole-thiophene carboxamide scaffold, which falls within the patent claims of US20050130974A1 [1], makes it a valuable tool for chemical biology studies aimed at identifying new ubiquitin ligase targets or elucidating structure-activity relationships (SAR) within this chemical series. Researchers can use WAY-304671 as a starting point for medicinal chemistry optimization or for affinity-based target identification studies (e.g., pull-down assays, chemical proteomics) to uncover its molecular target(s). This approach leverages the compound's structural novelty while circumventing the current lack of potency data.

Comparative Studies Requiring a Well-Characterized Negative or Baseline Control

Given that no specific biological activity data is publicly available for WAY-304671 [1], it can be employed as a baseline compound in comparative studies against more potent and well-characterized ubiquitin ligase inhibitors (e.g., NSC2805, IC50 0.38 µM ). This allows researchers to benchmark the activity of novel inhibitors or to assess the specificity of observed phenotypes. However, such use requires that researchers first confirm in their own hands that WAY-304671 exhibits negligible or distinct activity compared to the comparator under the assay conditions used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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